REACTION_CXSMILES
|
[C:1]([O:7]C)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[H-].[Na+].[CH2:11]([C:18]#[N:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[H][H].Cl>C1(C)C=CC=CC=1.O>[CH3:3][C:2]([CH3:5])([CH3:4])[C:1](=[O:7])[CH:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:18]#[N:19] |f:1.2|
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OC
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
234.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C#N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to the cooled reaction solution
|
Type
|
CUSTOM
|
Details
|
after the separation
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the chloroform the oil residue
|
Type
|
CUSTOM
|
Details
|
came over at 111° C.
|
Name
|
|
Type
|
|
Smiles
|
CC(C(C(C#N)C1=CC=CC=C1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |